Boc-Met-OSu

Peptide Synthesis Solid-Phase Peptide Synthesis Amino Acid Activation

Boc-Met-OSu is the essential pre-activated methionine building block for Boc-based solid-phase peptide synthesis. Its NHS ester eliminates the need for separate activation with coupling reagents (e.g., DCC/HOBt), minimizing racemization and reducing coupling cycle times by up to 30 minutes per step. This ensures higher purity, consistent chirality, and streamlined workflows for multi-year peptide therapeutic projects. Procure high-purity lots with verified optical rotation and long-term -20°C stability for reliable, high-throughput automated synthesis.

Molecular Formula C14H22N2O6S
Molecular Weight 346.40 g/mol
CAS No. 3845-64-5
Cat. No. B558260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Met-OSu
CAS3845-64-5
SynonymsBoc-Met-OSu; 3845-64-5; Boc-L-methioninehydroxysuccinimideester; C14H22N2O6S; TBM-NHS; 15461_ALDRICH; SCHEMBL8614577; 15461_FLUKA; MolPort-003-926-807; ZINC1579824; 4979AB; AKOS016003076; Boc-L-methioninehydeoxysuccinimideester; N-Boc-L-methionineN-SuccinimidylEster; AK-81135; KB-281503; B3433; FT-0698357; LT00645688; ST24030210; N-(tert-Butoxycarbonyl)-L-methionineN-SuccinimidylEster; 2,5-Dioxo-1-pyrrolidinylN-{[(2-methyl-2-propanyl)oxy]carbonyl}methioninate
Molecular FormulaC14H22N2O6S
Molecular Weight346.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)
InChIKeyPCZJWSPKNYONIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxysuccinimidyl t-butoxycarbonylmethionine (CAS 3845-64-5): A Boc-Protected, NHS-Activated Methionine Building Block for Solid-Phase Peptide Synthesis


N-Hydroxysuccinimidyl t-butoxycarbonylmethionine (CAS 3845-64-5), commonly referred to as Boc-Met-OSu or Boc-L-methionine N-hydroxysuccinimide ester, is a protected amino acid derivative specifically engineered as a building block for Boc-based solid-phase peptide synthesis (SPPS) . This compound consists of an L-methionine core with its N-terminus protected by an acid-labile tert-butoxycarbonyl (Boc) group and its C-terminus activated as a highly reactive N-hydroxysuccinimidyl (NHS) ester . The NHS ester functionality enables efficient amide bond formation under mild conditions without requiring separate in situ activation, thereby streamlining synthetic workflows and reducing stepwise coupling time compared to standard Boc-amino acids that require carbodiimide coupling agents .

Why Boc-Met-OSu (CAS 3845-64-5) Cannot Be Directly Substituted with Unactivated Boc-Methionine or Alternative Protecting Group Chemistries


While Boc-L-methionine (Boc-Met-OH, CAS 2488-15-5) serves as the immediate precursor and a potential alternative, generic substitution is scientifically invalid due to fundamental differences in activation state and reaction compatibility. Boc-Met-OH lacks the NHS ester activation at the carboxyl terminus, meaning it requires separate activation with coupling reagents (e.g., DCC, HOBt, HBTU) prior to peptide bond formation . This additional step introduces variability in coupling efficiency and increases the risk of racemization at the methionine α-carbon, whereas Boc-Met-OSu provides pre-activated, racemization-minimized coupling . Furthermore, Fmoc-protected alternatives (e.g., Fmoc-Met-OSu) are incompatible with Boc-SPPS protocols due to orthogonal deprotection requirements, and switching between Boc and Fmoc strategies necessitates different resin types, cleavage conditions, and side-chain protecting group schemes, rendering direct substitution in established Boc-SPPS workflows impossible .

Quantitative Differentiation Evidence for N-Hydroxysuccinimidyl t-butoxycarbonylmethionine (CAS 3845-64-5) in Scientific Selection


Pre-Activated NHS Ester Eliminates Coupling Reagent Requirement Versus Unactivated Boc-Methionine

Boc-Met-OSu incorporates a pre-formed N-hydroxysuccinimidyl (NHS) ester that directly reacts with free amines, whereas Boc-Met-OH must be activated in situ using coupling reagents such as DCC or HBTU . In a comparative study of Boc-amino acid active esters, the succinimidyl (OSu) ester group was among the five most commonly used active esters for Boc-amino acid coupling, demonstrating second-order coupling rate constants (Kc) that are consistently measurable and predictable relative to pentafluorophenyl (OPfp) and pentachlorophenyl (OPcp) esters [1]. This pre-activation reduces overall coupling cycle time by eliminating the separate activation step required for Boc-Met-OH, which typically adds 10-30 minutes per amino acid addition in manual or automated SPPS workflows .

Peptide Synthesis Solid-Phase Peptide Synthesis Amino Acid Activation

Stereochemical Fidelity: Quantified Optical Rotation as a Marker for Chiral Integrity in L-Methionine Derivatives

The L-configuration of the methionine residue in Boc-Met-OSu is critical for biological activity of the final peptide. Optical rotation values provide a quantifiable measure of chiral purity . For Boc-Met-OSu (CAS 3845-64-5), the specific optical rotation is [α]20/D −21.5±2° (c = 2% in dioxane) . This value is consistent with literature values for other Boc-L-methionine derivatives and serves as a quality control benchmark to verify that the compound has not undergone racemization during synthesis or storage . In contrast, the D-enantiomer (Boc-D-Met-OSu, CAS 26060-98-0) exhibits a positive rotation, typically reported as +22.0° to +24.0° under similar conditions .

Chiral Purity Optical Rotation Peptide Synthesis

Defined Storage Stability Profile Enables Long-Term Procurement Planning for Boc-SPPS Reagent Inventory

The long-term stability of Boc-Met-OSu under recommended storage conditions is well-characterized, providing procurement confidence. The compound remains stable for up to 3 years when stored as a powder at −20°C, and for 2 years at 4°C . In contrast, the analogous Fmoc-protected derivative (Fmoc-Met-OSu) typically requires storage at 0-8°C and has a more limited stability window due to the base-labile nature of the Fmoc group . This extended shelf life of Boc-Met-OSu under standard laboratory freezer conditions reduces the frequency of re-ordering and minimizes the risk of reagent degradation during long-term research projects.

Reagent Stability Shelf Life Peptide Synthesis

Quality Control Specifications: Low Ignition Residue as a Purity Marker for SPPS Applications

For solid-phase peptide synthesis, non-volatile inorganic impurities can accumulate on the resin and interfere with subsequent coupling steps. Boc-Met-OSu is specified with an ignition residue (sulfated ash) of ≤0.05%, as certified by major suppliers . This low residue value is comparable to other high-purity Boc-amino acid derivatives used in SPPS and ensures minimal introduction of metal ions or other non-volatile contaminants that could catalyze side reactions or compromise final peptide purity .

Reagent Purity Quality Control Peptide Synthesis

Defined Melting Point Range as a Rapid Identity and Purity Check for Incoming Quality Control

Boc-Met-OSu exhibits a narrow and reproducible melting point range of 120-128°C (or 123-127°C depending on the source) . This narrow range serves as a practical, low-cost identity and purity verification test upon receipt. In comparison, Boc-Met-OH (the unactivated precursor) has a significantly lower melting point of 47-50°C . The large melting point difference allows laboratories to quickly confirm that the correct compound was shipped and that it has not undergone significant decomposition or contamination.

Quality Control Melting Point Peptide Synthesis

High-Impact Procurement and Application Scenarios for N-Hydroxysuccinimidyl t-butoxycarbonylmethionine (CAS 3845-64-5)


Automated High-Throughput Boc-Solid-Phase Peptide Synthesis (SPPS)

In automated peptide synthesizers running Boc-chemistry protocols, the pre-activated NHS ester of Boc-Met-OSu eliminates the manual or automated addition of coupling reagents for methionine incorporation . This reduces the number of reagent lines and waste streams, and minimizes cycle time by 10-30 minutes per coupling relative to using Boc-Met-OH plus DCC/HOBt . The well-characterized shelf life of 3 years at −20°C supports bulk reagent stocking for continuous high-throughput production .

Synthesis of Methionine-Containing Bioactive Peptides Requiring High Chiral Purity

For the synthesis of peptide therapeutics, hormones, or antimicrobial peptides where the L-methionine stereocenter is critical for target binding and activity, Boc-Met-OSu's defined optical rotation ([α]20/D −21.5±2°) provides a quantitative assurance of chiral integrity . This differentiates it from the D-enantiomer (Boc-D-Met-OSu) which would yield inactive or antagonistic peptides .

Long-Term Research Programs in Academic and Biotech Peptide Synthesis Laboratories

Research groups engaged in multi-year peptide synthesis projects benefit from Boc-Met-OSu's extended powder stability (3 years at −20°C) and low ignition residue (≤0.05%) . Bulk procurement reduces the per-gram cost and ensures lot-to-lot consistency across the entire project timeline, while the simple melting point test (120-128°C) enables rapid quality verification upon each new lot arrival .

Synthesis of Complex Disulfide-Containing Peptides Using Boc Chemistry

Methionine residues in peptides are susceptible to oxidation, and Boc-SPPS is often preferred for sequences containing oxidation-prone residues due to the milder cleavage conditions (HF) compared to Fmoc-SPPS (TFA with scavengers) . Boc-Met-OSu is the designated methionine building block for such Boc-based syntheses, and its use in the synthesis of cyclic peptide fragments, such as ring C of the antibiotic nisin, has been documented [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Met-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.